N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 306954-98-3
VCID: VC21493996
InChI: InChI=1S/C8H11N3OS2/c1-2-9-8(13)11-10-7(12)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,13)
SMILES: CCNC(=S)NNC(=O)C1=CC=CS1
Molecular Formula: C8H11N3OS2
Molecular Weight: 229.3g/mol

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

CAS No.: 306954-98-3

Cat. No.: VC21493996

Molecular Formula: C8H11N3OS2

Molecular Weight: 229.3g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide - 306954-98-3

Specification

CAS No. 306954-98-3
Molecular Formula C8H11N3OS2
Molecular Weight 229.3g/mol
IUPAC Name 1-ethyl-3-(thiophene-2-carbonylamino)thiourea
Standard InChI InChI=1S/C8H11N3OS2/c1-2-9-8(13)11-10-7(12)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,13)
Standard InChI Key XQBAHYPPDYYRKF-UHFFFAOYSA-N
SMILES CCNC(=S)NNC(=O)C1=CC=CS1
Canonical SMILES CCNC(=S)NNC(=O)C1=CC=CS1

Introduction

Chemical Identity and Basic Properties

N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is identified by the CAS number 306954-98-3 and is also known by its IUPAC name 1-ethyl-3-(thiophene-2-carbonylamino)thiourea . It belongs to the hydrazinecarbothioamide class of compounds, characterized by specific functional groups that contribute to its chemical behavior and potential applications. The compound's structure includes an ethyl group, a hydrazine moiety, and a thienylcarbonyl functional group, all of which play important roles in determining its properties and reactivity.

The basic chemical and physical properties of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide are summarized in the following table:

PropertyValue
CAS Number306954-98-3
IUPAC Name1-ethyl-3-(thiophene-2-carbonylamino)thiourea
Molecular FormulaC8H11N3OS2
Molecular Weight229.3 g/mol
AppearanceNot specified in available data
Purity (Commercial)Typically 95%

This compound contains a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The presence of this structure contributes significantly to the compound's chemical characteristics and potential biological activities.

Structural Characteristics

The structure of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide features several key functional groups that determine its chemical behavior. The compound contains a thienyl group (derived from thiophene), which is a five-membered aromatic ring containing a sulfur atom. This group contributes significantly to the compound's chemical properties and reactivity patterns.

The central hydrazinecarbothioamide structure forms the backbone of this molecule, consisting of a hydrazine (-NH-NH-) moiety linked to a carbothioamide (thioamide) group. The ethyl substituent on the terminal nitrogen of the carbothioamide provides additional structural complexity. The thienylcarbonyl group attached to the hydrazine component features a carbonyl group (-C=O) connected to the thiophene ring .

This structural arrangement creates multiple potential sites for hydrogen bonding, both as donors and acceptors, which can influence the compound's interactions with biological systems. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially contributing to its biological activity.

Synthesis Methods

The synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically follows established procedures for similar hydrazinecarbothioamide derivatives. Based on the available literature, the most common synthetic route involves the reaction of ethyl hydrazine with thienylcarbonyl derivatives under carefully controlled conditions.

Reaction Conditions and Considerations

The synthesis requires careful monitoring of reaction parameters such as temperature and solvent choice to optimize yield and purity. The use of ethanol as a solvent is common in these reactions, and reflux conditions are typically employed to drive the reaction to completion. The purification process generally involves precipitation and filtration techniques rather than chromatographic methods .

Related Compounds and Derivatives

Understanding the broader family of compounds related to N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide provides context for its properties and applications. Several structurally similar compounds appear in the literature and commercial catalogs.

Key Precursors

2-Thiophenecarboxylic acid hydrazide (CAS 2361-27-5) is an important precursor in the synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This compound has the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . It serves as the hydrazide component that reacts with isothiocyanates to form hydrazinecarbothioamides like the target compound .

Structural Analogs

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide (CAS 64612-84-6) is a close structural analog where the ethyl group is replaced by a phenyl group. This compound has been synthesized using similar procedures to those that would be employed for the ethyl derivative, involving the reaction of 2-thiophenecarboxylic acid hydrazide with phenyl isothiocyanate .

These related compounds provide valuable comparative data that can help predict and understand the behavior of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide in various contexts. The synthesis and properties of these analogs may offer insights into optimizing reactions and applications involving the target compound.

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